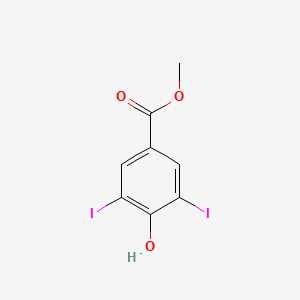

Methyl 4-hydroxy-3,5-diiodobenzoate

Description

BenchChem offers high-quality Methyl 4-hydroxy-3,5-diiodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxy-3,5-diiodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-3,5-diiodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNGCRHTBSWFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6I2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480456 | |

| Record name | Methyl 4-hydroxy-3,5-diiodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3337-66-4 | |

| Record name | Methyl 4-hydroxy-3,5-diiodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 4-hydroxy-3,5-diiodobenzoate" synthesis from methyl 4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 4-hydroxy-3,5-diiodobenzoate, a key intermediate in various pharmaceutical and organic syntheses. The guide provides a comprehensive overview of a feasible synthetic route starting from the readily available precursor, methyl 4-hydroxybenzoate (also known as methylparaben).

Synthetic Pathway Overview

The synthesis of Methyl 4-hydroxy-3,5-diiodobenzoate from methyl 4-hydroxybenzoate is achieved through an electrophilic aromatic substitution reaction. The hydroxyl group of the starting material is a strongly activating ortho-, para-director, facilitating the introduction of two iodine atoms onto the aromatic ring at the positions ortho to the hydroxyl group.

A plausible and effective method for this transformation involves the use of an iodinating agent in an acidic medium. Based on analogous reactions with similar substrates, iodine monochloride (ICl) in a dilute acid solution presents a promising approach for the direct di-iodination of the methyl 4-hydroxybenzoate core.

Experimental Protocol

This section outlines a detailed experimental procedure for the synthesis of Methyl 4-hydroxy-3,5-diiodobenzoate.

Materials and Reagents:

-

Methyl 4-hydroxybenzoate

-

Iodine monochloride (ICl)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

Methanol

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Reflux condenser

-

Dropping funnel

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-hydroxybenzoate in a suitable volume of dilute sulfuric acid (e.g., 10% aqueous solution). The flask is then placed in a heating mantle.

-

Addition of Iodinating Agent: While stirring, carefully add a solution of iodine monochloride (approximately 2.0 to 2.2 molar equivalents) to the reaction mixture. The addition should be controlled to manage any potential exotherm.

-

Reaction Conditions: Heat the reaction mixture to a moderately elevated temperature (e.g., 60-80 °C) and maintain it under reflux with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. A precipitate of the crude product should form.

-

Quenching and Filtration: Quench any unreacted iodine by the slow addition of a saturated aqueous solution of sodium bisulfite until the characteristic iodine color disappears. Filter the precipitated solid using a Büchner funnel and wash it thoroughly with cold deionized water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water, to yield the pure Methyl 4-hydroxy-3,5-diiodobenzoate.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Methyl 4-hydroxy-3,5-diiodobenzoate.

| Parameter | Value | Notes |

| Starting Material | Methyl 4-hydroxybenzoate | |

| Iodinating Agent | Iodine Monochloride (ICl) | Other iodinating agents such as N-iodosuccinimide or a mixture of iodine and an oxidizing agent (e.g., iodic acid) could also be explored. |

| Molar Ratio | Methyl 4-hydroxybenzoate : ICl (1 : 2.0-2.2) | A slight excess of the iodinating agent is typically used to ensure complete di-iodination. |

| Solvent | Dilute Sulfuric Acid (e.g., 10%) | The acidic medium activates the iodinating agent and facilitates the electrophilic substitution. |

| Reaction Temperature | 60-80 °C | The optimal temperature may need to be determined empirically to balance reaction rate and selectivity, minimizing the formation of by-products. |

| Reaction Time | 2-6 hours (monitor by TLC) | Reaction time will vary depending on the scale and specific conditions. |

| Product Molar Mass | 403.94 g/mol | |

| Expected Yield | > 80% | Yields can be optimized by careful control of reaction conditions and purification. A reported synthesis of the analogous carboxylic acid achieved a 93% yield.[1] |

| Purification Method | Recrystallization | A solvent system such as methanol/water or ethanol/water is commonly effective for purifying phenolic compounds. |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of Methyl 4-hydroxy-3,5-diiodobenzoate.

Caption: Workflow for the synthesis of Methyl 4-hydroxy-3,5-diiodobenzoate.

This technical guide provides a foundational understanding and a practical starting point for the synthesis of Methyl 4-hydroxy-3,5-diiodobenzoate. Researchers are encouraged to optimize the described conditions to suit their specific laboratory scale and requirements.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-hydroxy-3,5-diiodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-3,5-diiodobenzoate is a halogenated aromatic organic compound. As a derivative of benzoic acid, its structure, characterized by the presence of two iodine atoms on the phenolic ring, imparts distinct physicochemical properties that are of significant interest in medicinal chemistry and materials science. The strategic placement of iodine atoms can influence the molecule's lipophilicity, reactivity, and ability to engage in halogen bonding, making it a valuable scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and characterization.

Physicochemical Properties

The fundamental physicochemical characteristics of Methyl 4-hydroxy-3,5-diiodobenzoate are summarized below. These properties are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| CAS Number | 3337-66-4 | [1] |

| Molecular Formula | C₈H₆I₂O₃ | [1] |

| Molecular Weight | 403.90 g/mol | |

| IUPAC Name | methyl 4-hydroxy-3,5-diiodobenzoate | [1] |

| Appearance | Solid | [1] |

| Melting Point | 167-168 °C | [1] |

| Boiling Point | 328.3 °C at 760 mmHg | [1] |

| logP (Octanol/Water) | 3.53 | |

| InChI Key | MBNGCRHTBSWFLS-UHFFFAOYSA-N | [1] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. The following sections detail standardized methodologies for key experimental procedures.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small quantity of finely powdered, dry Methyl 4-hydroxy-3,5-diiodobenzoate is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[2][3] This is achieved by tapping the sealed end of the tube on a hard surface.[2][4]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point device).

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[4] Constant stirring of the heating bath is essential for uniform temperature distribution.[2]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[3] For accurate results, at least two consistent measurements should be made.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since Methyl 4-hydroxy-3,5-diiodobenzoate is a solid at room temperature, it would first need to be melted.

Methodology:

-

Sample Preparation: A small sample (approximately 0.5 mL) of the molten compound is placed into a micro test tube.[5] A boiling chip or a small, inverted, sealed-end capillary tube is added to ensure smooth boiling.[6]

-

Apparatus Setup: The micro test tube is attached to a thermometer with a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[5][7] The assembly is then suspended in a heating bath (e.g., Thiele tube or an oil bath on a hot plate) so that the sample is below the level of the heating fluid.[5][7]

-

Heating: The heating bath is heated gently. As the boiling point is approached, a ring of condensing vapor will become visible on the walls of the test tube. The thermometer bulb should be positioned level with this condensation ring for an accurate reading.[5]

-

Observation and Recording: The temperature is recorded when a rapid and continuous stream of bubbles emerges from the inverted capillary and the vapor condensation ring is stable.[7] This stable temperature reading is the boiling point of the substance.

Solubility Assessment

Solubility provides insight into the polarity of a molecule and is a key factor in drug formulation and solvent selection for reactions. A systematic approach is used to classify the compound's solubility.

Methodology:

-

General Procedure: In a small test tube, approximately 25 mg of the solid compound is added to 0.75 mL of the solvent. The mixture is shaken vigorously for 60 seconds.[8][9] The compound is classified as "soluble" if it dissolves completely, or "insoluble" if a significant portion remains undissolved.[9]

-

Solvent Series: The solubility is tested in a sequence of solvents to determine the compound's properties:

-

Water: To test for polarity and the presence of hydrophilic functional groups.

-

5% NaOH (aq): If insoluble in water, this tests for acidic functional groups (like the phenolic hydroxyl group). Solubility indicates the formation of a water-soluble sodium salt.[10]

-

5% NaHCO₃ (aq): If soluble in NaOH, this solution differentiates between strongly acidic (e.g., carboxylic acids) and weakly acidic functional groups (e.g., phenols). Phenols are typically insoluble in sodium bicarbonate.[8]

-

5% HCl (aq): If insoluble in water, this tests for basic functional groups (e.g., amines).[8][10]

-

Concentrated H₂SO₄: If the compound is insoluble in all the above, solubility in cold, concentrated sulfuric acid suggests the presence of a functional group that can be protonated, such as those containing oxygen or nitrogen.[10]

-

Organic Solvents (e.g., Ethanol, Diethyl Ether, Acetone): To assess solubility in common organic media.

-

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The logP value is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

Methodology:

-

Phase Preparation: Equal volumes of 1-octanol and water (or a suitable buffer, commonly pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[11][12]

-

Partitioning: A known amount of Methyl 4-hydroxy-3,5-diiodobenzoate is dissolved in one of the phases (typically the one in which it is more soluble). The pre-saturated second phase is then added.

-

Equilibration: The biphasic mixture is shaken or agitated until equilibrium is reached (e.g., overnight).[12] This allows the compound to partition between the two immiscible layers.

-

Phase Separation: The mixture is allowed to stand until the layers have completely separated. Centrifugation can be used to accelerate this process and ensure a clean separation.[12]

-

Quantification: A precise aliquot is carefully removed from each phase.[12] The concentration of the compound in each layer is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[13][14]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[12]

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key logical workflows related to the synthesis and analysis of Methyl 4-hydroxy-3,5-diiodobenzoate.

Caption: Potential Synthesis Workflow for Methyl 4-hydroxy-3,5-diiodobenzoate.

Caption: Workflow for Physicochemical Characterization of an Organic Compound.

References

- 1. Methyl 4-hydroxy-3,5-diiodobenzoate | 3337-66-4 [sigmaaldrich.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chemtips.wordpress.com [chemtips.wordpress.com]

- 7. chymist.com [chymist.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. www1.udel.edu [www1.udel.edu]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-hydroxy-3,5-diiodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-3,5-diiodobenzoate, a halogenated derivative of methylparaben, is a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical identity, spectral properties, a plausible synthetic route, and its potential biological activities, drawing parallels with structurally similar compounds. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and application of this and related molecules.

Chemical and Physical Properties

Methyl 4-hydroxy-3,5-diiodobenzoate is a solid at room temperature with a melting point of 167-168 °C and a boiling point of 328.3 °C at 760 mmHg.[1] Its core structure consists of a benzene ring substituted with a methyl ester group, a hydroxyl group, and two iodine atoms.

Table 1: Chemical and Physical Properties of Methyl 4-hydroxy-3,5-diiodobenzoate

| Property | Value |

| CAS Number | 3337-66-4[2][3] |

| Molecular Formula | C₈H₆I₂O₃[1][2] |

| Molecular Weight | 403.94 g/mol |

| IUPAC Name | methyl 4-hydroxy-3,5-diiodobenzoate[1] |

| Melting Point | 167-168 °C[1] |

| Boiling Point | 328.3 °C at 760 mmHg[1] |

| Appearance | Solid |

Spectral Data (Predicted)

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

Table 2: Predicted ¹H NMR Spectral Data for Methyl 4-hydroxy-3,5-diiodobenzoate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 2H | Ar-H |

| ~5.9 | s (broad) | 1H | Ar-OH |

| ~3.9 | s | 3H | -OCH₃ |

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for Methyl 4-hydroxy-3,5-diiodobenzoate

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (ester) |

| ~158 | C-OH |

| ~140 | C-H (aromatic) |

| ~125 | C-COOCH₃ |

| ~85 | C-I |

| ~53 | -OCH₃ |

2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Predicted IR Spectral Data for Methyl 4-hydroxy-3,5-diiodobenzoate

| Wavenumber (cm⁻¹) | Functional Group |

| 3500-3200 (broad) | O-H stretch (hydroxyl) |

| ~1720 | C=O stretch (ester) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

| ~600-500 | C-I stretch |

2.4. Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

Table 5: Predicted Mass Spectrometry Data for Methyl 4-hydroxy-3,5-diiodobenzoate

| m/z | Assignment |

| 404 | [M]⁺ (Molecular ion) |

| 373 | [M - OCH₃]⁺ |

| 345 | [M - COOCH₃]⁺ |

| 277 | [M - I]⁺ |

| 151 | [M - 2I]⁺ |

Experimental Protocols

3.1. Synthesis of Methyl 4-hydroxy-3,5-diiodobenzoate

A plausible synthetic route for Methyl 4-hydroxy-3,5-diiodobenzoate involves the direct iodination of methyl 4-hydroxybenzoate. The following is a generalized experimental protocol based on established iodination methods.

Materials:

-

Methyl 4-hydroxybenzoate

-

Iodine (I₂)

-

Periodic acid (H₅IO₆)

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄, catalytic amount)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Esterification (if starting from 4-hydroxybenzoic acid): Dissolve 4-hydroxybenzoic acid in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for several hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, neutralize the acid, extract the product with an organic solvent, wash, dry, and concentrate to obtain methyl 4-hydroxybenzoate.

-

Iodination: To a solution of methyl 4-hydroxybenzoate in methanol, add iodine and periodic acid. The reaction can be stirred at room temperature or gently heated to increase the rate of reaction.

-

Work-up: Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure Methyl 4-hydroxy-3,5-diiodobenzoate.

3.2. General Workflow for Synthesis and Purification

Caption: Synthetic workflow for Methyl 4-hydroxy-3,5-diiodobenzoate.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of Methyl 4-hydroxy-3,5-diiodobenzoate are limited, research on the structurally related compound, methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME), provides valuable insights into its potential mechanism of action, particularly in the context of cancer therapy.[4][5][6]

DIME has been shown to induce morphological changes, multinucleation, and cell cycle arrest in the M phase in various human cancer cell lines.[4] A primary target of DIME is the microtubule assembly system, leading to disruption of the mitotic spindle.[5] This disruption can trigger a cascade of events culminating in apoptosis (programmed cell death).

4.1. Proposed Signaling Pathway for Anticancer Activity

Based on the effects of DIME, a proposed signaling pathway for the anticancer activity of Methyl 4-hydroxy-3,5-diiodobenzoate is presented below. The compound is hypothesized to interfere with microtubule dynamics, leading to mitotic arrest and subsequent activation of the apoptotic pathway.

Caption: Proposed mechanism of anticancer action.

Conclusion

Methyl 4-hydroxy-3,5-diiodobenzoate is a chemical entity with significant potential for further investigation, particularly in the realm of anticancer drug discovery. This technical guide has provided a summary of its known properties, predicted spectral data, a viable synthetic approach, and a hypothesized mechanism of action based on a closely related analog. The presented information serves as a valuable starting point for researchers aiming to synthesize, characterize, and evaluate the biological efficacy of this promising compound. Further experimental validation of the predicted data and biological activities is warranted to fully elucidate its therapeutic potential.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Methyl 4-hydroxy-3,5-diiodobenzoate | C8H6I2O3 | CID 12207035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Cellular analysis of the mode of action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME) on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular pharmacology of methyl-3,5-diiodo-4 (4'methoxyphenoxy) benzoate (DIME) and its non-hydrolyzible ethanone analog (DIPE) (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cancer cell selectivity of 5-iodo-6-aminobenzopyrone (INH2BP) and methyl-3,5-diiodo-4(4'-methoxyphenoxy) benzoate (DIME) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Methyl 4-hydroxy-3,5-diiodobenzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Methyl 4-hydroxy-3,5-diiodobenzoate, a compound of interest in various research and development sectors. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol based on the widely accepted shake-flask method to enable researchers to determine its solubility in common organic solvents. Furthermore, this guide includes a structured template for data presentation and a visual representation of the experimental workflow to aid in laboratory execution.

Introduction

Methyl 4-hydroxy-3,5-diiodobenzoate (CAS No: 3337-66-4) is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science.[1] A fundamental physicochemical property governing its utility in these fields is its solubility in various organic solvents. This parameter is critical for reaction chemistry, purification, formulation development, and bioavailability studies.

A thorough review of scientific literature and chemical databases indicates a lack of specific quantitative solubility data for Methyl 4-hydroxy-3,5-diiodobenzoate. While qualitative solubility information for structurally similar compounds, such as Methyl 4-hydroxybenzoate, is available, direct extrapolation of this data is not advisable due to the significant influence of the two iodine atoms on the molecule's polarity and crystal lattice energy.[2]

Therefore, this guide provides a detailed experimental protocol for the determination of the thermodynamic solubility of Methyl 4-hydroxy-3,5-diiodobenzoate, empowering researchers to generate precise and reliable data tailored to their specific solvent systems and experimental conditions.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for Methyl 4-hydroxy-3,5-diiodobenzoate in common organic solvents is not available in the public domain. The following table is provided as a template for researchers to record their experimentally determined solubility values. It is recommended to determine solubility at a standardized temperature (e.g., 25 °C) for comparability.

Table 1: Experimentally Determined Solubility of Methyl 4-hydroxy-3,5-diiodobenzoate

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Methanol | |||||

| Ethanol | |||||

| Acetone | |||||

| Ethyl Acetate | |||||

| Dichloromethane | |||||

| Chloroform | |||||

| Diethyl Ether | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| User-defined solvent |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a robust and widely recognized technique for determining the thermodynamic solubility of a compound.[2][3] This protocol outlines the general procedure for determining the solubility of Methyl 4-hydroxy-3,5-diiodobenzoate in an organic solvent, followed by quantitative analysis.

Materials and Equipment

-

Methyl 4-hydroxy-3,5-diiodobenzoate (high purity, >98%)[4]

-

Selected organic solvents (analytical or HPLC grade)

-

Conical flasks or vials with screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Drying oven and desiccator (for optional gravimetric analysis)

Procedure

Step 1: Preparation of a Saturated Solution

-

Add an excess amount of Methyl 4-hydroxy-3,5-diiodobenzoate to a conical flask or vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[2]

-

Seal the container tightly to prevent solvent evaporation.

-

Place the sealed container in a temperature-controlled orbital shaker or on a magnetic stirrer.

Step 2: Equilibration

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. This typically ranges from 24 to 72 hours.[2]

-

It is advisable to perform preliminary experiments to determine the optimal equilibration time by analyzing samples at different time points until a constant concentration is observed.

Step 3: Sample Collection and Preparation

-

Once equilibrium is reached, cease agitation and allow the solution to stand undisturbed for a sufficient period to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry container to remove any undissolved microcrystals.[2]

Step 4: Quantitative Analysis The concentration of Methyl 4-hydroxy-3,5-diiodobenzoate in the filtered saturated solution can be determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of Methyl 4-hydroxy-3,5-diiodobenzoate of known concentrations in the chosen solvent.

-

Determine the wavelength of maximum absorbance (λmax) for the compound in the specific solvent.

-

Measure the absorbance of each standard solution at the λmax and construct a calibration curve of absorbance versus concentration.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

Using High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method for the analysis of Methyl 4-hydroxy-3,5-diiodobenzoate. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area.

-

Dilute the filtered saturated solution to an appropriate concentration.

-

Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

Step 5: Data Reporting Report the solubility in standard units such as grams per 100 mL of solvent ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of Methyl 4-hydroxy-3,5-diiodobenzoate.

References

The Strategic Role of Methyl 4-hydroxy-3,5-diiodobenzoate in Complex Organic Synthesis

For Immediate Release

[City, State] – Methyl 4-hydroxy-3,5-diiodobenzoate, a highly functionalized aromatic compound, is a critical building block in advanced organic synthesis, particularly in the development of pharmaceutical agents. Its unique structural features, including a reactive phenolic hydroxyl group and two iodine atoms, make it an invaluable precursor for the construction of complex molecular architectures, most notably in the synthesis of thyroid hormone analogues. This technical guide provides an in-depth overview of its properties, key reactions, and detailed experimental protocols for its application in organic synthesis, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

Methyl 4-hydroxy-3,5-diiodobenzoate is a solid at room temperature with a melting point of 167-168 °C and a boiling point of 328.3 °C at 760 mmHg. Its molecular formula is C₈H₆I₂O₃, with a corresponding molecular weight of 403.94 g/mol . The presence of two iodine atoms ortho to the hydroxyl group significantly influences its reactivity and provides handles for various cross-coupling reactions.

| Property | Value | Reference |

| CAS Number | 3337-66-4 | |

| Molecular Formula | C₈H₆I₂O₃ | |

| Molecular Weight | 403.94 g/mol | |

| Melting Point | 167-168 °C | |

| Boiling Point | 328.3 °C (at 760 mmHg) | |

| Appearance | Solid | |

| Purity | ≥96% (commercially available) |

Core Applications in Organic Synthesis

The primary application of Methyl 4-hydroxy-3,5-diiodobenzoate lies in its role as a precursor for the synthesis of complex diaryl ethers, which form the core structure of thyroid hormones and their analogues. The key reaction is the Ullmann condensation, a copper-catalyzed coupling of an aryl halide with an alcohol or phenol.

Ullmann Condensation for Diaryl Ether Synthesis

Methyl 4-hydroxy-3,5-diiodobenzoate can undergo an Ullmann condensation with a second phenolic component to construct the diaryl ether linkage characteristic of thyroxine. This reaction is central to the laboratory and potential industrial synthesis of thyroid hormone analogues.

A pivotal example is the synthesis of Methyl 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoate , a direct precursor to thyroxine. In this reaction, the phenolic hydroxyl group of one molecule of a 3,5-diiodophenol derivative attacks an activated aryl iodide, typically catalyzed by a copper salt.

Experimental Protocol: Synthesis of Thyroxine Analogue Precursor via Ullmann Condensation

Reaction Scheme:

Figure 1: General workflow for the Ullmann condensation.

Materials:

-

Methyl 4-hydroxy-3,5-diiodobenzoate

-

A suitable 4-hydroxyphenyl derivative (e.g., N-acetyl-L-tyrosine methyl ester for thyroxine synthesis)

-

Copper(I) iodide (CuI) or other copper catalyst

-

Potassium carbonate (K₂CO₃) or another suitable base

-

High-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Pyridine

Procedure (General):

-

To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 4-hydroxy-3,5-diiodobenzoate, the 4-hydroxyphenyl derivative, copper catalyst, and base.

-

Add the anhydrous solvent and stir the mixture.

-

Heat the reaction mixture to a high temperature (typically >100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up the reaction by filtering off the inorganic salts and removing the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired diaryl ether.

Quantitative Data (Illustrative for similar couplings):

While specific yield data for the direct coupling of Methyl 4-hydroxy-3,5-diiodobenzoate is not detailed in the provided search results, similar coupling reactions in the synthesis of thyroxine analogues report yields that can vary significantly based on the specific substrates and reaction conditions. For the coupling of [¹²⁵I]diiodo-L-tyrosine with 4-hydroxy-3,5-diiodophenylpyruvic acid, a radioactivity yield of approximately 36% was achieved in the coupling step.[1]

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Diiodotyrosine derivative | 4-hydroxy-3,5-diiodophenylpyruvic acid | Not specified | Not specified | Not specified | Not specified | Not specified | ~36 |

Note: This table is illustrative of a related reaction due to the absence of specific data for the target molecule in the search results.

Other Potential Reactions

The di-iodinated nature of Methyl 4-hydroxy-3,5-diiodobenzoate also makes it a suitable substrate for other palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce alkynyl moieties.

Logical Relationship of Functional Group Transformations:

Figure 2: Potential reaction pathways for the molecule.

Signaling Pathways of Target Molecules

Derivatives synthesized from Methyl 4-hydroxy-3,5-diiodobenzoate, particularly thyroxine analogues, are designed to interact with thyroid hormone receptors, which are nuclear receptors that regulate gene expression. The binding of these synthetic analogues to the receptors can modulate various physiological processes.

Figure 3: Simplified signaling pathway of thyroid hormone action.

Conclusion

Methyl 4-hydroxy-3,5-diiodobenzoate is a specialized and valuable building block for the synthesis of biologically active molecules, particularly those mimicking the structure and function of thyroid hormones. Its utility is centered around the strategic deployment of its functional groups in key bond-forming reactions, such as the Ullmann condensation. While detailed protocols for a wide range of its reactions are not extensively documented in readily available literature, its structural similarity to key intermediates in established thyroxine syntheses underscores its importance and potential in medicinal chemistry and drug discovery. Further exploration of its reactivity in various modern cross-coupling reactions could unveil new synthetic pathways and lead to the development of novel therapeutic agents.

References

The Potential Biological Activities of Diiodinated Hydroxybenzoic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diiodinated hydroxybenzoic acid esters represent a class of halogenated phenolic compounds with emerging biological significance. The introduction of iodine atoms into the hydroxybenzoic acid scaffold can significantly modulate the molecule's physicochemical properties, including lipophilicity and electronic characteristics, thereby influencing its interaction with biological targets. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of these compounds. Drawing on available data for dihalogenated analogs, this document summarizes key findings on their antimicrobial, antifungal, and enzyme-inhibiting properties. Detailed experimental protocols and structured data tables are presented to facilitate further research and development in this area. Additionally, putative signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for understanding their mechanisms of action and evaluation processes.

Introduction

Hydroxybenzoic acids and their ester derivatives are ubiquitous in nature and are widely recognized for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] Chemical modification of these core structures offers a promising avenue for the development of novel therapeutic agents with enhanced potency and selectivity. Halogenation, in particular the introduction of iodine, is a well-established strategy in medicinal chemistry to enhance the biological activity of lead compounds. The unique properties of iodine, such as its size, polarizability, and ability to form halogen bonds, can lead to improved interactions with biological macromolecules.

This guide focuses on diiodinated hydroxybenzoic acid esters, a subclass of halogenated phenolics that holds potential for various biomedical applications. While research specifically focused on diiodinated derivatives is still developing, this document consolidates the existing knowledge on their synthesis and biological evaluation, supplemented with data from closely related dihalogenated analogs to provide a foundational understanding for researchers in the field.

Synthesis of Diiodinated Hydroxybenzoic Acid Esters

The synthesis of diiodinated hydroxybenzoic acid esters typically involves the direct iodination of a hydroxybenzoic acid precursor, followed by esterification.

Synthesis of 3,5-Diiodo-4-hydroxybenzoic Acid Methyl Ester Derivatives

One synthetic approach involves the reaction of 3,5-dihalogeno-4-hydroxybenzoic acid methyl esters with various reagents. For instance, 3,5-diiodo-4-(4-methyl-benzene-sulfonylamino-carbonyloxy)-benzoic acid methyl ester can be synthesized from a 3,5-diiodo-4-hydroxybenzoic acid methyl ester precursor.[3]

Synthesis of 3,5-Diiodosalicylic Acid

A common precursor for diiodinated hydroxybenzoic acid esters is 3,5-diiodosalicylic acid. A detailed and reliable method for its synthesis has been established.[4]

Experimental Protocol: Synthesis of 3,5-Diiodosalicylic Acid [4]

-

Reaction Setup: Dissolve 25 g (0.18 mole) of salicylic acid in 225 cc of glacial acetic acid in a 2-liter beaker equipped with a mechanical stirrer.

-

Addition of Reagents: With stirring, add a solution of 62 g (0.38 mole) of iodine monochloride in 165 cc of glacial acetic acid, followed by the addition of 725 cc of water. A yellow precipitate of diiodosalicylic acid will form.

-

Heating: Gradually heat the reaction mixture to 80°C with continuous stirring and maintain this temperature for approximately twenty minutes. The entire heating period should be about forty minutes.

-

Isolation and Purification: After cooling to room temperature, filter the precipitate using a Büchner funnel and wash it with acetic acid, followed by water. Dissolve the crude solid (75 g) in 100 cc of warm acetone and filter by gravity.

-

Precipitation and Final Product: Slowly add 400 cc of water to the filtrate with shaking to precipitate the product. Filter the fine, flocculent precipitate by suction, wash with water, and dry. This yields 64–64.5 g (91–92% of the theoretical amount) of diiodosalicylic acid with a melting point of 235–236°C.

Biological Activities

While specific quantitative data for diiodinated hydroxybenzoic acid esters is limited, preliminary screenings and data from analogous compounds suggest potential in several areas.

Antifungal and Herbicidal Activity

Preliminary biological screening of novel compounds derived from dihalogenated hydroxybenzoic acid esters has indicated potential fungicidal and growth regulatory activities.[3] For example, certain derivatives have shown significant inhibitory effects against the fungus Helmitospoium sativum.[3]

Antimicrobial Activity

Table 1: Antimicrobial Activity of Hydroxybenzoic Acid Esters (Parabens)

| Compound | Target Organism | Activity Metric | Value | Reference |

| Methylparaben | Staphylococcus aureus | MIC | 1000 µg/mL | [5] |

| Ethylparaben | Staphylococcus aureus | MIC | 500 µg/mL | [5] |

| Propylparaben | Staphylococcus aureus | MIC | 125 µg/mL | [5] |

| Butylparaben | Staphylococcus aureus | MIC | 125 µg/mL | [5] |

| Methylparaben | Escherichia coli | MIC | 1000 µg/mL | [5] |

| Ethylparaben | Escherichia coli | MIC | 1000 µg/mL | [5] |

| Propylparaben | Escherichia coli | MIC | 500 µg/mL | [5] |

| Butylparaben | Escherichia coli | MIC | 250 µg/mL | [5] |

| Methylparaben | Aspergillus niger | MIC | 500 µg/mL | [6] |

| Ethylparaben | Aspergillus niger | MIC | 250 µg/mL | [6] |

| Propylparaben | Aspergillus niger | MIC | 125 µg/mL | [6] |

| Butylparaben | Aspergillus niger | MIC | 125 µg/mL | [6] |

Enzyme Inhibition

Hydroxybenzoic acids and their derivatives have been investigated as inhibitors of various enzymes. For instance, some have shown inhibitory activity against acetylcholinesterase (AChE).[7] While specific IC50 values for diiodinated esters are not available, data for related hydroxybenzoic acids are presented below.

Table 2: Enzyme Inhibition by Hydroxybenzoic Acid Derivatives

| Compound | Enzyme | IC50 Value | Reference |

| 3-Hydroxybenzoic acid | Acetylcholinesterase | 6.68 µmol/µmol AChE | [7] |

| Vanillic acid | Acetylcholinesterase | 6.79 µmol/µmol AChE | [7] |

| Methyl syringate | Acetylcholinesterase | 5.50 µmol/µmol AChE | [7] |

Experimental Protocols for Biological Evaluation

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Experimental Protocol: Broth Microdilution Method

-

Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Dilute the culture to achieve a standardized cell density (e.g., 1 x 10^5 CFU/mL).

-

Preparation of Test Compounds: Prepare a stock solution of the diiodinated hydroxybenzoic acid ester in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (inoculum without test compound) and a negative control (broth without inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assay (Example: Acetylcholinesterase)

Enzyme inhibition assays are crucial for determining the potency of a compound against a specific enzyme target.

Experimental Protocol: Ellman's Method for AChE Inhibition [7]

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.

-

Enzyme Addition: Add acetylcholinesterase to the wells and incubate for a short period.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide.

-

Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion spectrophotometrically at 412 nm over time.

-

Calculation: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Putative Signaling Pathways and Mechanisms

While the specific signaling pathways modulated by diiodinated hydroxybenzoic acid esters are yet to be fully elucidated, the known biological activities of related hydroxybenzoic acids provide some insights. For example, some hydroxybenzoic acids are known to influence cellular signaling and gene expression, potentially through pathways like the Nrf2 signaling pathway, which is involved in the antioxidant response.[8]

Caption: Putative signaling pathway for diiodinated hydroxybenzoic acid esters.

Experimental and Synthetic Workflow

The investigation of diiodinated hydroxybenzoic acid esters follows a logical progression from synthesis to biological evaluation.

Caption: General workflow for the synthesis and biological evaluation of diiodinated hydroxybenzoic acid esters.

Conclusion and Future Directions

Diiodinated hydroxybenzoic acid esters are a class of compounds with underexplored biological potential. Based on the activities of related halogenated and non-halogenated analogs, they are promising candidates for the development of new antimicrobial, antifungal, and enzyme-inhibiting agents. The synthetic routes are accessible, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of diiodinated hydroxybenzoic acid esters. Key areas for investigation include:

-

Quantitative Biological Data: Generation of robust quantitative data, such as MIC and IC50 values, against a wide panel of microbial strains and enzymes.

-

Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Studies: Evaluation of the efficacy and safety of promising candidates in preclinical animal models.

A deeper understanding of the biological activities of diiodinated hydroxybenzoic acid esters will be critical for unlocking their full therapeutic potential and advancing the development of novel drugs.

References

- 1. Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4-hydroxy-3,5-diiodobenzoate: A Potential Thyroid Hormone Analog for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-3,5-diiodobenzoate is a halogenated aromatic compound with structural similarities to endogenous thyroid hormones. This technical guide explores its potential as a thyroid hormone analog, a topic of interest for the development of novel therapeutics targeting the thyroid hormone signaling pathway. While direct and recent experimental data on methyl 4-hydroxy-3,5-diiodobenzoate is limited, historical studies on the parent compound, 4-hydroxy-3,5-diiodobenzoic acid, and its derivatives suggest a potential for thyroxine-inhibitory actions. This document consolidates the available chemical and physical properties of methyl 4-hydroxy-3,5-diiodobenzoate, outlines plausible experimental protocols for its synthesis and biological evaluation based on related compounds, and discusses the underlying thyroid hormone signaling pathway. All quantitative data are presented in structured tables, and key conceptual frameworks are visualized using DOT language diagrams to facilitate understanding and guide future research in this area.

Introduction

The thyroid hormone (TH) signaling system plays a critical role in regulating metabolism, growth, and development. The two primary thyroid hormones, thyroxine (T4) and triiodothyronine (T3), exert their effects by binding to thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily. The development of synthetic analogs that can modulate TR activity is a significant area of research for treating a variety of conditions, including metabolic disorders, cardiovascular diseases, and certain cancers.

Methyl 4-hydroxy-3,5-diiodobenzoate presents a compelling scaffold for investigation as a potential thyroid hormone analog due to its structural resemblance to the diiodotyrosine (DIT) moiety, a precursor to thyroid hormones. This guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding this compound and lays a foundation for its further exploration.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methyl 4-hydroxy-3,5-diiodobenzoate is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value |

| IUPAC Name | methyl 4-hydroxy-3,5-diiodobenzoate |

| CAS Number | 3337-66-4 |

| Molecular Formula | C₈H₆I₂O₃ |

| Molecular Weight | 403.94 g/mol |

| Melting Point | 167-168 °C |

| Boiling Point | 328.3 °C at 760 mmHg |

| Appearance | Solid |

Potential as a Thyroid Hormone Analog

Early research into substances related to thyroxine identified a series of 4-hydroxy-3,5-diiodobenzoates as possessing thyroxine-inhibitory actions.[1] These studies, primarily conducted in the mid-20th century, suggested that these compounds could interfere with the action of thyroid hormones. For instance, butyl 4-hydroxy-3,5-diiodobenzoate was investigated for its effects on the deiodination of diiodotyrosine and thyroxine in rats.[2][3][4]

The core structure, 4-hydroxy-3,5-diiodobenzoic acid, acts as a scaffold that mimics certain features of the natural thyroid hormones. The iodine atoms at the 3 and 5 positions of the benzene ring are critical for this mimicry, as they are in the endogenous thyroid hormones.

Experimental Protocols

To facilitate further research into Methyl 4-hydroxy-3,5-diiodobenzoate, this section provides detailed, generalized experimental protocols for its synthesis and for evaluating its biological activity.

Synthesis of Methyl 4-hydroxy-3,5-diiodobenzoate

A plausible synthetic route for Methyl 4-hydroxy-3,5-diiodobenzoate involves a two-step process starting from 4-hydroxybenzoic acid.

Step 1: Iodination of 4-hydroxybenzoic Acid to 3,5-diiodo-4-hydroxybenzoic Acid

This procedure is adapted from established methods for the di-iodination of phenolic compounds.[5][6]

-

Materials: 4-hydroxybenzoic acid, Iodine monochloride (ICl), 10% Sulfuric acid (H₂SO₄) aqueous solution, Sodium bisulfite.

-

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzoic acid in a 10% aqueous solution of sulfuric acid.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add a stoichiometric excess of Iodine monochloride to the stirred solution.

-

After the addition is complete, heat the reaction mixture to approximately 80°C and stir overnight.

-

Cool the mixture, and collect the precipitate by filtration.

-

Wash the precipitate with a sodium bisulfite solution to remove any unreacted iodine, followed by washing with water.

-

Dry the resulting white amorphous powder, which is 3,5-diiodo-4-hydroxybenzoic acid.

-

Step 2: Esterification of 3,5-diiodo-4-hydroxybenzoic Acid

This is a standard Fischer esterification reaction.

-

Materials: 3,5-diiodo-4-hydroxybenzoic acid, Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄).

-

Procedure:

-

Suspend 3,5-diiodo-4-hydroxybenzoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux the mixture until the reaction is complete (monitor by thin-layer chromatography).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude Methyl 4-hydroxy-3,5-diiodobenzoate.

-

Purify the product by recrystallization or column chromatography.

-

In Vitro Thyroid Hormone Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for thyroid hormone receptors.[7][8][9]

-

Objective: To determine the binding affinity (Ki) of Methyl 4-hydroxy-3,5-diiodobenzoate for TRα and TRβ.

-

Materials:

-

Receptor Source: Nuclear extracts from cells expressing human TRα or TRβ.

-

Radioligand: [¹²⁵I]T₃.

-

Test Compound: Methyl 4-hydroxy-3,5-diiodobenzoate.

-

Assay Buffer: Tris-HCl buffer, pH 7.6.

-

Non-specific control: A high concentration of unlabeled T₃.

-

-

Procedure:

-

Incubate a fixed concentration of [¹²⁵I]T₃ and the nuclear extract containing the thyroid receptor with varying concentrations of the test compound.

-

Allow the binding to reach equilibrium by incubating for a set time at a controlled temperature (e.g., 24 hours at 4°C).

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with a wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Thyroid Hormone Signaling Pathway

Understanding the thyroid hormone signaling pathway is crucial for interpreting the potential effects of an analog like Methyl 4-hydroxy-3,5-diiodobenzoate. The classical pathway involves the binding of T3 to thyroid hormone receptors (TRs) in the nucleus.[10][11]

In the absence of T3, the TR/RXR heterodimer is bound to the Thyroid Hormone Response Element (TRE) on the DNA along with corepressor proteins, inhibiting gene transcription. When T3 enters the nucleus and binds to the TR, it induces a conformational change that leads to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then activates the transcription of target genes, leading to a physiological response. A potential thyroid hormone analog could act as either an agonist, mimicking the action of T3, or an antagonist, blocking the binding of T3 and inhibiting its action.

Conclusion and Future Directions

Methyl 4-hydroxy-3,5-diiodobenzoate represents an intriguing, yet understudied, molecule with the potential to interact with the thyroid hormone signaling pathway. Based on historical data from structurally similar compounds, it is plausible that this molecule could exhibit thyroxine-inhibitory properties. However, a significant lack of modern, quantitative data necessitates further investigation.

Future research should focus on:

-

Quantitative Binding Studies: Performing in vitro binding assays to determine the affinity of Methyl 4-hydroxy-3,5-diiodobenzoate for both TRα and TRβ isoforms.

-

Functional Assays: Conducting cell-based reporter gene assays to determine if the compound acts as an agonist or antagonist of thyroid hormone receptors.

-

In Vivo Studies: If in vitro activity is confirmed, progressing to in vivo studies in animal models to assess its effects on metabolism and thyroid function.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related esters to understand the impact of the ester group on activity and selectivity.

This technical guide provides a foundational framework to stimulate and guide such research efforts. The elucidation of the pharmacological profile of Methyl 4-hydroxy-3,5-diiodobenzoate could contribute to the development of novel therapeutic agents targeting the thyroid hormone system.

References

- 1. The biological action of substances related to thyroxine. 5. The relation between some of the physico-chemical properties of a series of 4-hydroxy-3:5-diiodobenzoates and their thyroxine-inhibitory actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biological action of substances related to thyroxine. 8. The effects of butyl 4-hydroxy-3:5-diiodobenzoate on the deiodination of diiodotyrosine and thyroxine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biological action of substances related to thyroxine. 8. The effects of butyl 4-hydroxy-3:5-diiodobenzoate on the deiodination of diiodotyrosine and thyroxine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biological action of substances related to thyroxine. 9. The effect of butyl 4-hydroxy-3:5-diiodobenzoate on the deiodination of triiodothyronine in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-DIIODO-4-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. benchchem.com [benchchem.com]

- 9. Optimization of an in vitro assay methodology for competitive binding of thyroidogenic xenobiotics with thyroxine on human transthyretin and albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

commercial availability and purity of "Methyl 4-hydroxy-3,5-diiodobenzoate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-hydroxy-3,5-diiodobenzoate, a halogenated aromatic compound of interest in various research and development applications. This document details its commercial availability, typical purity levels, and provides a plausible synthetic route and analytical methodology based on established chemical principles.

Commercial Availability and Purity

Methyl 4-hydroxy-3,5-diiodobenzoate is readily available from several chemical suppliers. The compound is typically offered in research-grade quantities with purities generally meeting or exceeding 95%. Below is a summary of offerings from various suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | Varies by partner | ~96% | Milligrams to grams |

| Fluorochem | F601983 | 96% | Grams |

| BLD Pharm | 3337-66-4 | Inquire | Grams to kilograms |

| Simson Pharma | O050026 | Custom Synthesis | Grams to kilograms |

| ChemScene | CS-0087459 | 96.05% | Milligrams to grams |

Physicochemical Properties

| Property | Value |

| CAS Number | 3337-66-4 |

| Molecular Formula | C₈H₆I₂O₃ |

| Molecular Weight | 403.94 g/mol |

| Appearance | Solid |

| Melting Point | 167-168 °C |

| Boiling Point | 328.3 °C at 760 mmHg |

| Storage | 4°C, protect from light |

Synthesis Protocol

Reaction Scheme:

Caption: Synthetic workflow for Methyl 4-hydroxy-3,5-diiodobenzoate.

Experimental Protocol

Step 1: Synthesis of Methyl 4-hydroxybenzoate (Fischer Esterification)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol under reduced pressure.

-

Extraction: Pour the concentrated mixture into cold water and extract with a suitable organic solvent, such as ethyl acetate.

-

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-hydroxybenzoate. The product can be purified by recrystallization if necessary.

Step 2: Synthesis of Methyl 4-hydroxy-3,5-diiodobenzoate (Di-iodination)

-

Reaction Setup: In a well-ventilated fume hood, dissolve methyl 4-hydroxybenzoate (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Slowly add a solution of iodine monochloride (ICl) (at least 2 equivalents) in glacial acetic acid to the reaction mixture. The addition should be done dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with water to remove any remaining salts and acetic acid.

-

Purification: The crude Methyl 4-hydroxy-3,5-diiodobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.

Analytical Methods for Purity Determination

The purity of Methyl 4-hydroxy-3,5-diiodobenzoate can be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of the final compound.

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: Dissolve a known amount of the compound in the initial mobile phase composition.

A typical gradient could be:

| Time (min) | %A | %B |

| 0 | 95 | 5 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation and purity assessment. The expected chemical shifts can be predicted based on the structure.

-

¹H NMR: The spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (including those bonded to iodine and the hydroxyl group), and the methyl carbon of the ester.

The workflow for the analysis of the synthesized compound is as follows:

Caption: Experimental workflow for purification and analysis.

This technical guide provides a foundational understanding of Methyl 4-hydroxy-3,5-diiodobenzoate for research and development purposes. For critical applications, it is recommended to obtain the compound from a reputable commercial supplier and refer to their provided certificate of analysis. The experimental protocols provided herein are intended as a guide and may require optimization based on specific laboratory conditions and available reagents.

An In-depth Technical Guide to the Electrophilic Iodination of Phenolic Compounds for Researchers, Scientists, and Drug Development Professionals

Abstract

The electrophilic iodination of phenolic compounds is a cornerstone of synthetic organic chemistry, providing essential intermediates for a myriad of applications, most notably in the realms of pharmaceuticals and materials science. The introduction of an iodine atom onto the phenolic ring dramatically alters the molecule's steric and electronic properties, opening avenues for further functionalization through cross-coupling reactions and influencing its biological activity. This technical guide offers a comprehensive overview of the core principles governing this transformation, from the underlying reaction mechanisms to detailed experimental protocols for various iodinating systems. It is designed to serve as a practical resource for researchers and professionals engaged in chemical synthesis and drug development, providing a consolidated repository of quantitative data, procedural methodologies, and mechanistic insights. Particular emphasis is placed on the applications of iodinated phenols in medicine, including their critical role in thyroid hormone biosynthesis and their potential as therapeutic agents.

Introduction

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a class of molecules with immense chemical and biological significance. The hydroxyl group, being a potent activating and ortho,para-directing substituent, renders the aromatic ring highly susceptible to electrophilic substitution reactions. Among these, electrophilic iodination stands out as a pivotal transformation. The resulting iodo- and polyiodophenols are not only valuable synthetic intermediates but also exhibit a range of biological activities.

This guide provides a detailed exploration of the electrophilic iodination of phenols, addressing the needs of both academic researchers and industry professionals. We will delve into the mechanistic nuances of this reaction, survey the diverse array of available iodinating agents, and present detailed experimental protocols. Furthermore, we will summarize key quantitative data to facilitate the selection of optimal reaction conditions and explore the relevance of iodinated phenolic compounds in the context of drug discovery and development, with a particular focus on their role in biological signaling pathways.

Reaction Mechanism and Regioselectivity

The electrophilic iodination of phenols proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The reaction is initiated by the attack of an electrophilic iodine species on the electron-rich aromatic ring of the phenol.

The Role of the Phenolate Ion

Under neutral or acidic conditions, the phenol molecule itself can act as the nucleophile. However, the reaction rate is significantly enhanced in basic media. This is attributed to the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. The negative charge on the oxygen atom is delocalized into the aromatic ring, substantially increasing its electron density and reactivity towards electrophiles.

The Nature of the Electrophilic Iodine Species

Molecular iodine (I₂) itself is a relatively weak electrophile. Therefore, most iodination reactions employ methods to generate a more potent electrophilic iodine species, often denoted as "I⁺". This can be achieved through several strategies:

-

Polarization of the I-I bond: In the presence of a Lewis acid or a polar solvent, the I-I bond in molecular iodine can be polarized, creating a partial positive charge on one of the iodine atoms.

-

Use of Interhalogen Compounds: Reagents like iodine monochloride (ICl) are inherently polarized, with the iodine atom being the more electropositive center, thus serving as a ready source of electrophilic iodine.

-

In situ Generation of Hypoiodous Acid (HOI): In aqueous solutions, particularly in the presence of an oxidizing agent, molecular iodine can be converted to hypoiodous acid, which is a more effective iodinating agent.

-

Hypervalent Iodine Reagents: These compounds, such as iodobenzene diacetate, feature a highly electrophilic iodine(III) center.

Regioselectivity

The hydroxyl group of a phenol is a strong ortho,para-director. This is due to the resonance stabilization of the sigma complex (also known as the arenium ion) intermediate formed during the electrophilic attack. The lone pairs on the oxygen atom can be delocalized to stabilize the positive charge in the ring, with this stabilization being most effective when the attack occurs at the ortho or para positions.

Generally, the major product of mono-iodination is the para-iodophenol, as the ortho positions are sterically hindered by the hydroxyl group. If the para position is already occupied, iodination will occur at one of the available ortho positions. The extent of iodination (mono-, di-, or tri-iodination) can often be controlled by adjusting the stoichiometry of the iodinating agent.

Below is a Graphviz diagram illustrating the general mechanism of electrophilic iodination of a phenol, highlighting the formation of the sigma complex and the role of the phenoxide ion.

The Genesis of Modern Medical Imaging: A Technical Guide to the History and Discovery of Iodinated Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal history and scientific discoveries that led to the development of iodinated benzoic acid derivatives, the cornerstone of modern radiographic contrast media. From early serendipitous observations to the rational design of safer and more effective agents, this document provides a comprehensive overview of the key milestones, chemical syntheses, and biological interactions of these essential diagnostic tools.

A Historical Trajectory: From Pyridines to Tri-iodinated Benzenes

The journey towards effective and safe contrast agents for X-ray imaging began in the early 20th century. Initial explorations involved inorganic iodine salts, which were highly toxic. A significant breakthrough came in the late 1920s with the work of American urologist Moses Swick.[1][2] While working in Berlin, Swick investigated iodinated pyridine derivatives, initially synthesized for antimicrobial purposes, as potential contrast agents.[3] This led to the development of Uroselectan (later known as Iopax), the first commercially successful intravenous contrast medium.[1][4][5] Although a marked improvement, these early pyridine-based agents were still associated with significant toxicity.

The turning point came with the shift to a tri-iodinated benzoic acid core structure. In the 1950s, Vernon H. Wallingford and his team at Mallinckrodt Chemical Works demonstrated that attaching three iodine atoms to a benzoic acid ring significantly enhanced X-ray attenuation while reducing toxicity.[6] This discovery paved the way for the first generation of ionic monomers, such as acetrizoic acid , introduced in 1950 under the trade name Urokon.[6][7] Subsequent research focused on modifying the side chains at the 3 and 5 positions of the benzoic acid ring to further decrease toxicity and improve solubility. This led to the development of safer and more widely used ionic monomers like diatrizoic acid (Hypaque, Renografin, Urografin) and iothalamic acid (Conray).[6][8]

The 1970s and 1980s witnessed another major leap forward with the introduction of non-ionic contrast media. By replacing the carboxyl group with non-ionizing, hydrophilic side chains, researchers like Torsten Almén were able to significantly reduce the osmolality of the contrast agents, leading to a dramatic decrease in patient discomfort and adverse reactions.[4] This innovation gave rise to widely used non-ionic monomers such as iohexol (Omnipaque) and iopamidol (Isovue).[9][10] Further developments led to the creation of non-ionic dimers like iodixanol (Visipaque), which are iso-osmolar to blood, offering even better tolerability.

Physicochemical Properties: A Comparative Analysis

The evolution of iodinated contrast media has been driven by the optimization of their physicochemical properties to enhance imaging efficacy while minimizing adverse effects. Key parameters include osmolality, viscosity, and iodine concentration. The following tables provide a comparative summary of these properties for several key iodinated benzoic acid derivatives.

| Ionic Monomers | Iodine Concentration (mg/mL) | Osmolality (mOsm/kg H₂O) | Viscosity at 37°C (mPa·s) |

| Diatrizoate Meglumine/Sodium | 292-370 | 1515-2100 | 4.1-8.4 |

| Iothalamate Meglumine/Sodium | 282-400 | 1200-2400 | 4.0-8.5 |

| Ioxaglate Meglumine/Sodium (Ionic Dimer) | 320 | 600 | 7.5 |

| Non-Ionic Monomers | Iodine Concentration (mg/mL) | Osmolality (mOsm/kg H₂O) | Viscosity at 37°C (mPa·s) |

| Iohexol | 300-350 | 672-844 | 6.3-10.4 |

| Iopamidol | 300-370 | 616-796 | 4.7-9.0 |

| Ioversol | 300-350 | 630-790 | 5.0-8.0 |

| Non-Ionic Dimer | Iodine Concentration (mg/mL) | Osmolality (mOsm/kg H₂O) | Viscosity at 37°C (mPa·s) |

| Iodixanol | 320 | 290 | 11.8 |

Experimental Protocols: Synthesis of Key Derivatives

The synthesis of iodinated benzoic acid derivatives involves multi-step chemical processes. Below are detailed methodologies for the preparation of three representative compounds: diatrizoic acid, iohexol, and acetrizoic acid.

Synthesis of Diatrizoic Acid

The synthesis of diatrizoic acid typically starts from 3,5-diaminobenzoic acid.

-

Iodination: 3,5-diaminobenzoic acid is dissolved in a suitable solvent, such as dilute sulfuric acid. The solution is cooled, and an iodinating agent, like potassium iododichloride, is slowly added while maintaining a low temperature. The reaction progress is monitored by HPLC. Upon completion, the crude 3,5-diamino-2,4,6-triiodobenzoic acid is isolated by filtration.

-

Acetylation: The crude intermediate is suspended in acetic acid. Acetic anhydride is added as the acetylating agent, often with a catalytic amount of a strong acid like sulfuric acid. The mixture is heated to drive the reaction to completion, which is again monitored by HPLC.

-